molecular formula C7H15NO3S B8653695 3-(Cyclobutylamino)propane-1-sulfonic acid CAS No. 819863-06-4

3-(Cyclobutylamino)propane-1-sulfonic acid

Cat. No. B8653695
CAS RN: 819863-06-4
M. Wt: 193.27 g/mol
InChI Key: SHBIJENCRXCAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylamino)propane-1-sulfonic acid is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclobutylamino)propane-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylamino)propane-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

819863-06-4

Product Name

3-(Cyclobutylamino)propane-1-sulfonic acid

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-(cyclobutylamino)propane-1-sulfonic acid

InChI

InChI=1S/C7H15NO3S/c9-12(10,11)6-2-5-8-7-3-1-4-7/h7-8H,1-6H2,(H,9,10,11)

InChI Key

SHBIJENCRXCAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyclobutylamine (1.11 g, 15.6 mmol) and 1,3-propane sultone (2 g, 17 mmol) in acetonitrile (18 mL) was heated at reflux. The mixture turned to a lump within 15 minutes. THF (10 mL) was added. The reflux was maintained for 1 hour. The mixture was cooled to room temperature. The solid was collected by filtration, rinsed with acetonitrile (2×4 mL), air-dried for 60 minutes (2.41 g). The solid was suspended in methanol (20 mL) and the suspension was heated at reflux until all the solid material was dissolved. The mixture was then cooled to room temperature. The solid thus formed was collected by suction filtration, rinsed with methanol (2×4 mL), air-dried for 20 minutes, and further dried in a vacuum oven at 40° C. for 18 hours. Compound EC was obtained as a white solid (1.81 g, 60% yield). 1H NMR (500 MHz, D2O) δ 1.70-1.77 (m, 2H), 1.94-2.03 (m, 4H), 2.18 (br s, 2H), 2.85 (t, J=6.8 Hz, 1H), 2.95 (t, J=7.3 Hz, 1H), 3.63-3.66 (m, 1H). 13C NMR (125 MHz, D2O) δ 14.5, 21.5, 26.1, 43.6, 48.0, 51.8. ES-MS 194 (M+1).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

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